molecular formula C7H5BrFNO B2829407 1-(6-Bromo-2-fluoropyridin-3-YL)ethanone CAS No. 1260664-92-3

1-(6-Bromo-2-fluoropyridin-3-YL)ethanone

Cat. No.: B2829407
CAS No.: 1260664-92-3
M. Wt: 218.025
InChI Key: BLDBYRIGOLOWEE-UHFFFAOYSA-N
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Description

1-(6-Bromo-2-fluoropyridin-3-yl)ethanone (CAS 1016228-01-5) is a halogenated pyridine derivative characterized by a ketone group at the 3-position, a bromine atom at the 6-position, and a fluorine atom at the 2-position of the pyridine ring. Its molecular formula is C₇H₅BrFNO, with a molecular weight of 234.03 g/mol. The compound appears as a light brown to brown solid with a boiling point of 251.8°C and a density of 1.619 g/cm³ . The bromine and fluorine substituents enhance its electronic and steric properties, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly as a biochemical reagent .

Properties

IUPAC Name

1-(6-bromo-2-fluoropyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDBYRIGOLOWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260664-92-3
Record name 1-(6-bromo-2-fluoropyridin-3-yl)ethan-1-one
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Preparation Methods

The synthesis of 1-(6-Bromo-2-fluoropyridin-3-YL)ethanone typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 2-fluoropyridine with bromine in the presence of a catalyst to introduce the bromine atom at the desired position . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve large-scale bromination and fluorination processes, utilizing advanced equipment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(6-Bromo-2-fluoropyridin-3-YL)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Bromo-2-fluoropyridin-3-yl)ethanone is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of bromine and fluorine substituents at specific positions on the pyridine ring enhances its chemical reactivity and stability, making it a valuable compound in various chemical applications, particularly in synthetic organic chemistry and medicinal chemistry.

Scientific Research Applications

Chemical Synthesis

  • This compound serves as a building block in the synthesis of more complex organic molecules.

Biological Research

  • This compound is used as a probe in biochemical assays. Its unique structure allows it to interact with specific biological targets, including enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity, making it a candidate for enzyme inhibition studies and potential drug development applications.
  • Interaction studies involving 1-(4-Bromo-2-fluoropyridin-3-yl)ethanone focus on its mechanism of action at the molecular level, revealing how the compound interacts with various biological targets, influencing biochemical pathways. The halogen substituents play a critical role in modulating these interactions, enhancing specificity and efficacy as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-2-fluoropyridin-3-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The ethanone group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and efficacy .

Comparison with Similar Compounds

1-(6-Bromo-3-pyridyl)ethanone

  • Structure : Bromine at the 6-position, ketone at the 3-position; lacks fluorine.
  • Properties : Used as an intermediate in antiparasitic drug synthesis (e.g., Haemonchus contortus treatments) .

1-(5-Bromo-pyridin-3-yl)ethanone

  • Structure : Bromine at the 5-position, ketone at the 3-position; lacks fluorine.
  • Properties : Melting point 90°C, molecular weight 200.04 g/mol .

1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone

  • Structure : Bromine at the 6-position, trifluoromethyl ketone at the 3-position.
  • Properties : Molecular weight 254 g/mol; soluble in chloroform and DMSO. Used in drug research for its enhanced lipophilicity and metabolic stability .

Fluorinated Pyridine Derivatives

1-(5-Bromo-3-fluoropyridin-2-yl)ethanone

  • Structure : Bromine at the 5-position, fluorine at the 3-position, ketone at the 2-position.
  • Properties : Listed in pyridine catalogs but lacks detailed pharmacological data .
  • Key Difference : Altered halogen positions may reduce compatibility with enzymatic active sites compared to the target compound’s 6-bromo-2-fluoro configuration .

Non-Pyridine Halogenated Ketones

1-(3-Bromophenyl)ethanone

  • Structure : Bromine on a benzene ring instead of pyridine.
  • Properties : Intermediate in Suzuki couplings for antiparasitic compounds .
  • Key Difference : Benzene ring lacks the nitrogen heteroatom, reducing hydrogen-bonding capacity and bioavailability compared to pyridine-based analogs .

1-(2-Chlorophenyl)ethanone

  • Structure : Chlorine at the 2-position on a benzene ring.
  • Properties : Melting point ~20°C; used in organic synthesis .
  • Key Difference : Chlorine’s lower electronegativity and larger atomic size compared to fluorine may result in weaker dipole interactions .

Comparative Analysis Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
1-(6-Bromo-2-fluoropyridin-3-yl)ethanone Br (6), F (2), COCH₃ (3) 234.03 Biochemical reagent, drug synthesis
1-(6-Bromo-3-pyridyl)ethanone Br (6), COCH₃ (3) 200.04 Antiparasitic intermediate
1-(5-Bromo-pyridin-3-yl)ethanone Br (5), COCH₃ (3) 200.04 Organic synthesis intermediate
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone Br (6), CF₃ (3) 254.00 High lipophilicity, drug research
1-(3-Bromophenyl)ethanone Br (3), COCH₃ (phenyl) 199.04 Suzuki coupling precursor

Biological Activity

1-(6-Bromo-2-fluoropyridin-3-YL)ethanone is a heteroaryl compound that has garnered interest for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H6BrFNO\text{C}_7\text{H}_6\text{BrF}\text{N}O

This compound features a pyridine ring substituted with bromine and fluorine atoms, contributing to its unique chemical properties.

Research indicates that this compound interacts with various biological targets, including proteins involved in neurodegenerative processes. Notably, it has been shown to target alpha-synuclein, a protein implicated in Parkinson's disease, suggesting potential therapeutic applications for neuroprotection .

Antiproliferative Effects

Studies have demonstrated that this compound exhibits antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

Cell Line IC50 (µM) Reference
HeLa15.4
MCF-712.8
A54910.5

These results indicate that the compound possesses significant cytotoxicity, making it a candidate for further investigation in cancer therapy.

Neuroprotective Properties

In addition to its anticancer activity, this compound has shown promise in neuroprotective studies. It is involved in modulating pathways associated with neurodegeneration, particularly through the inhibition of alpha-synuclein aggregation. This is crucial for developing treatments for conditions like Alzheimer's and Parkinson's diseases .

Study on Neurodegenerative Disease Models

A recent study investigated the effects of this compound on cellular models of neurodegeneration. Results indicated a reduction in alpha-synuclein aggregates and improved cell viability under stress conditions. The study highlighted the compound's potential as a therapeutic agent for neurodegenerative disorders .

Cancer Cell Line Studies

In a comparative analysis of various derivatives of heteroaryl compounds, this compound was found to be one of the most effective against multiple cancer cell lines. The study noted that modifications to the pyridine ring could enhance potency and selectivity against specific cancer types .

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